6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one
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Overview
Description
6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiazolo[3,2-A]pyrimidin-5-one core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon–carbon bonds. This reaction utilizes organoboron reagents due to their stability and low toxicity . The reaction conditions often involve the use of a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different aryl or heteroaryl groups using cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids and a tandem catalyst system.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include various arylated derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, its derivatives have shown inhibitory activity against monoamine oxidase B, suggesting that the compound may interfere with the enzyme’s active site, thereby modulating neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Shares a similar core structure but differs in the positioning of the bromine and trifluoromethyl groups.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
Uniqueness
6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions and its potential as a pharmacophore .
Properties
Molecular Formula |
C7H2BrF3N2OS |
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Molecular Weight |
299.07 g/mol |
IUPAC Name |
6-bromo-7-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H2BrF3N2OS/c8-3-4(7(9,10)11)12-6-13(5(3)14)1-2-15-6/h1-2H |
InChI Key |
JKJXXYQBPHSUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(C(=O)N21)Br)C(F)(F)F |
Origin of Product |
United States |
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